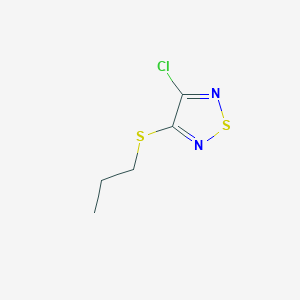3-Chloro-4-propylthio-1,2,5-thiadiazole
CAS No.: 178367-92-5
Cat. No.: VC14313491
Molecular Formula: C5H7ClN2S2
Molecular Weight: 194.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 178367-92-5 |
|---|---|
| Molecular Formula | C5H7ClN2S2 |
| Molecular Weight | 194.7 g/mol |
| IUPAC Name | 3-chloro-4-propylsulfanyl-1,2,5-thiadiazole |
| Standard InChI | InChI=1S/C5H7ClN2S2/c1-2-3-9-5-4(6)7-10-8-5/h2-3H2,1H3 |
| Standard InChI Key | XLIKGSZQTIINTG-UHFFFAOYSA-N |
| Canonical SMILES | CCCSC1=NSN=C1Cl |
Introduction
Structural Identity and Nomenclature
Chemical Structure
3-Chloro-4-propylthio-1,2,5-thiadiazole (C₅H₆ClN₂S₂) consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The chlorine atom occupies position 3, while a propylthio (-S-CH₂CH₂CH₃) group is attached to position 4. The numbering follows IUPAC conventions, with sulfur at position 1, nitrogen at positions 2 and 5, and substituents at positions 3 and 4 .
Molecular Properties
-
Molecular Formula: C₅H₆ClN₂S₂
-
Molecular Weight: 208.75 g/mol
-
Key Functional Groups:
-
Aromatic 1,2,5-thiadiazole core
-
Electrophilic chlorine substituent
-
Nucleophilic propylthio ether
-
The chlorine atom’s electron-withdrawing nature polarizes the ring, enhancing reactivity at position 4 for nucleophilic substitution .
Synthesis and Reaction Pathways
Precursor-Based Synthesis
The synthesis of 3-chloro-4-propylthio-1,2,5-thiadiazole can be inferred from methods used for analogous compounds. Patent US3419572 describes the preparation of 3-chloro-1,2,5-thiadiazoles via reaction of aminoacetonitrile derivatives with sulfur halides. For example:
-
Formation of 3,4-Dichloro-1,2,5-thiadiazole:
Aminoacetonitrile reacts with sulfur dichloride (SCl₂) and chlorine gas in dimethylformamide (DMF) at 0–5°C, yielding 3,4-dichloro-1,2,5-thiadiazole . -
Nucleophilic Substitution at Position 4:
The 4-chloro group in 3,4-dichloro-1,2,5-thiadiazole is susceptible to substitution. Treatment with propylthiol (CH₃CH₂CH₂SH) in the presence of a base (e.g., K₂CO₃) replaces chlorine with a propylthio group:This reaction leverages the aromatic ring’s electron deficiency, which activates the 4-position for nucleophilic attack .
Table 1: Synthetic Routes for 3-Chloro-4-propylthio-1,2,5-thiadiazole
| Step | Reagents/Conditions | Intermediate/Product | Yield* |
|---|---|---|---|
| 1 | SCl₂, Cl₂, DMF, 0°C | 3,4-Cl₂-thiadiazole | 60–70% |
| 2 | Propylthiol, K₂CO₃, RT | 3-Cl-4-SPr-thiadiazole | 50–65% |
*Yields estimated based on analogous reactions .
Physicochemical Properties
Physical State and Solubility
-
Appearance: Likely a colorless to pale yellow liquid or low-melting solid (similar to 3-chloro-1,2,5-thiadiazole, which boils at 101–102°C ).
-
Solubility:
Spectroscopic Data
-
IR Spectroscopy:
-
C-Cl Stretch: ~600–700 cm⁻¹.
-
C-S Stretch: ~650–750 cm⁻¹.
-
-
NMR (¹H):
Chemical Reactivity and Derivatives
Electrophilic Substitution
The chlorine atom at position 3 can undergo further functionalization:
-
Amination: Reaction with ammonia or amines yields 3-amino-4-propylthio derivatives.
-
Cross-Coupling: Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at position 3 .
Oxidation of the Propylthio Group
The thioether moiety can be oxidized to sulfoxide or sulfone using hydrogen peroxide or mCPBA:
Sulfone derivatives often exhibit enhanced biological activity due to increased polarity .
| Activity | Mechanism | Analogous Compounds |
|---|---|---|
| Antibacterial | Disruption of cell wall synthesis | 3-Chloro-4-methylthiadiazole |
| Anticancer | Topoisomerase inhibition | 5-(4-Chlorophenyl)-1,3,4-thiadiazoles |
Agricultural Chemistry
Thiadiazoles act as herbicides or fungicides. The propylthio group’s lipophilicity could improve foliar adhesion and rainfastness .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume